Methyl 4,4-dimethoxy-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-dimethoxy-2-oxobutanoate is an organic compound with the molecular formula C7H12O5. It is a derivative of butanoic acid and is characterized by the presence of two methoxy groups and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethoxy-2-oxobutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the electrochemical synthesis method mentioned above can be scaled up for industrial applications. The use of methanol and graphite electrodes in an electrochemical setup provides a feasible route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethoxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethoxy-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of the keto and methoxy groups allows it to participate in a range of chemical transformations, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl 4,4-dimethoxy-2-oxobutanoate can be compared with other similar compounds such as:
Methyl 4,4-dimethoxybutyrate: Similar structure but lacks the keto group.
Methyl 4-oxobutanoate: Contains a keto group but lacks the methoxy groups.
Ethyl 4,4-dimethoxy-3-oxobutanoate: Similar structure with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its combination of methoxy and keto groups, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C7H12O5 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 4,4-dimethoxy-2-oxobutanoate |
InChI |
InChI=1S/C7H12O5/c1-10-6(11-2)4-5(8)7(9)12-3/h6H,4H2,1-3H3 |
InChI Key |
CZVMYCZBGHPPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.